Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-6(5-3-4-5)8(10)14-11-7/h5H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMJLJRNFASEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782558-71-7 | |
| Record name | ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amino alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate and related compounds:
*Calculated based on analogous structures in .
Key Observations:
Heterocycle Core : The target compound’s 1,2-oxazole core differs from the 1,2,4-oxadiazole in . Oxazoles are less electron-deficient than oxadiazoles, affecting reactivity in nucleophilic substitution or cycloaddition reactions .
Substituent Position: The amino group at position 5 in the target compound contrasts with position 4 in . This positional variance influences hydrogen-bonding patterns and interactions with biological targets .
Functional Groups: The cyclopropyl group in the target compound enhances metabolic stability compared to methyl or hydroxymethyl substituents in , making it favorable for drug design .
Physicochemical Properties
- Solubility: The amino group in the target compound improves water solubility relative to non-polar analogs like Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate .
- Stability: The cyclopropyl group’s ring strain may increase reactivity under acidic conditions compared to saturated derivatives like Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate .
Biological Activity
Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate (EAC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings related to EAC.
Chemical Structure and Properties
EAC features a unique structure characterized by an oxazole ring and a cyclopropyl group, which contribute to its distinct chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 196.21 g/mol.
Biological Activities
EAC has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The following table summarizes key findings from recent studies:
| Activity | Description | References |
|---|---|---|
| Antimicrobial | EAC exhibits significant antimicrobial activity against various bacterial strains. | |
| Anticancer | The compound shows potential in inhibiting cancer cell proliferation in vitro. | |
| Enzyme Interaction | EAC interacts with cytochrome P450 enzymes, influencing drug metabolism. |
The mechanism of action of EAC involves its interaction with specific molecular targets. The compound's oxazole ring can participate in hydrogen bonding and π–π interactions, which influence its binding affinity to biological targets. Furthermore, the cyclopropyl group enhances the compound's overall reactivity and stability, potentially affecting enzyme inhibition and cellular signaling pathways.
Enzyme Inhibition
EAC has shown to inhibit certain enzymes that are crucial in metabolic pathways associated with cancer growth. For instance, studies indicate that EAC may modulate the activity of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells to support their high glycolytic activity .
Case Studies
Several studies have focused on the biological activity of EAC:
- Antimicrobial Studies : Research demonstrated that EAC exhibits broad-spectrum antimicrobial activity. In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Potential : In cell line studies, EAC was shown to induce apoptosis in various cancer cell lines, including pancreatic and breast cancer cells. The compound's ability to disrupt critical signaling pathways involved in cell survival highlights its therapeutic potential.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that EAC may have favorable absorption characteristics, making it a candidate for further development as an oral therapeutic agent .
Comparative Analysis
EAC can be compared with structurally similar compounds to elucidate its unique properties:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate | Methyl group instead of cyclopropyl | Similar antimicrobial properties |
| Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | Phenyl group | Enhanced anticancer activity |
| Ethyl 5-amino-4-isopropyl-1,2-oxazole-3-carboxylate | Isopropyl group | Different metabolic interactions |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of cyclopropyl ketones with nitriles in the presence of a base, followed by esterification to introduce the ethyl ester group. Reaction conditions (e.g., temperature, catalyst choice) critically impact yield. For example, using mild bases like NaHCO₃ at 60–80°C minimizes side reactions, while transition-metal catalysts (e.g., CuI) enhance cyclization efficiency . Industrial-scale synthesis may employ continuous flow reactors to optimize heat transfer and reaction homogeneity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirms cyclopropyl (δ ~0.5–1.5 ppm for cyclopropyl protons) and oxazole ring protons (δ ~6.5–8.5 ppm). The ethyl ester appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₁N₂O₃⁺ expected m/z ≈ 195.08) and fragmentation patterns (e.g., loss of CO₂Et group) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and amino group (N–H stretch ~3300–3500 cm⁻¹) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- HPLC Purity Monitoring : Tracks degradation products (e.g., hydrolysis of the ester group under high humidity) .
- Light Sensitivity Tests : UV-Vis spectroscopy evaluates photodegradation in solutions stored under ambient vs. dark conditions .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer : Common assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculated via dose-response curves .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s biological activity compared to other substituents (e.g., methyl, bromo)?
- Methodological Answer : Comparative studies using analogs (e.g., ethyl 5-amino-4-methyl/bromo derivatives) reveal:
- Hydrophobic Interactions : Cyclopropyl enhances membrane permeability in logP assays compared to polar bromo substituents .
- Target Binding : Molecular docking shows cyclopropyl’s rigid structure improves fit into hydrophobic enzyme pockets (e.g., EGFR kinase) .
- Metabolic Stability : Microsomal assays indicate cyclopropyl reduces oxidative metabolism vs. methyl groups .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Compound Purity : Re-evaluate samples via HPLC and repeat assays with rigorously purified batches .
- Cell Line Heterogeneity : Validate activity across multiple cell lines (e.g., primary vs. immortalized cells) .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Methodological Answer : Workflow includes:
- Pharmacophore Modeling : Identifies essential features (e.g., amino group for hydrogen bonding, ester for solubility) .
- MD Simulations : Predicts binding stability with targets (e.g., 100-ns simulations to assess residence time in enzyme active sites) .
- QSAR Analysis : Correlates substituent electronic properties (Hammett σ values) with bioactivity to prioritize synthetic targets .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Key approaches include:
- CRISPR-Cas9 Knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
- Pull-Down Assays : Biotinylated probes isolate target proteins from lysates, identified via LC-MS/MS .
- Transcriptomics : RNA-seq identifies downstream pathways affected (e.g., apoptosis genes upregulated post-treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
